
MJN228
Overview
Description
MJN228 is a synthetic organic compound known for its role as a selective ligand for the lipid-binding protein nucleobindin 1 (NUCB1). It has a molecular formula of C20H20N4O3 and a molecular weight of 364.4 g/mol . This compound is primarily used in scientific research to study lipid metabolic pathways and the role of NUCB1 in cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: MJN228 is synthesized through a series of chemical reactions involving the formation of a piperazine ring and the introduction of a nitro group on an indole scaffold. The key steps include:
Formation of the Piperazine Ring: The synthesis begins with the formation of the piperazine ring by reacting 1-methylpiperazine with appropriate starting materials under controlled conditions.
Introduction of the Nitro Group: The nitro group is introduced onto the indole ring through nitration reactions using nitric acid or other nitrating agents.
Coupling Reactions: The final step involves coupling the piperazine and indole derivatives to form the desired compound, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced as a crystalline solid and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions: MJN228 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products:
Oxidation Products: Oxidized derivatives of this compound.
Reduction Products: Amino derivatives of this compound.
Substitution Products: Substituted indole or piperazine derivatives.
Scientific Research Applications
MJN228 is widely used in scientific research due to its ability to selectively bind to nucleobindin 1. Some of its applications include:
Chemistry: this compound is used to study lipid-binding proteins and their interactions with various ligands.
Biology: It helps in understanding the role of NUCB1 in lipid metabolic pathways and cellular processes.
Medicine: this compound is used in research to explore potential therapeutic targets for diseases related to lipid metabolism.
Industry: The compound is used in the development of biochemical assays and screening tools for drug discovery.
Mechanism of Action
MJN228 exerts its effects by selectively binding to the lipid-binding protein nucleobindin 1. This binding inhibits the interaction of NUCB1 with its natural ligands, thereby perturbing lipid metabolic pathways in cells. The inhibition occurs with an IC50 value of 3.3 μM . The molecular targets and pathways involved include the hydrolytic and oxidative metabolism of endocannabinoids .
Comparison with Similar Compounds
KML110: Another ligand for nucleobindin 1, similar in structure and function to MJN228.
Uniqueness of this compound: this compound is unique due to its high selectivity and potency in binding to nucleobindin 1. It has been shown to produce substantial reductions in lipid probe enrichment of NUCB1 in Neuro2a cells, making it a valuable tool in lipid metabolism research .
Biological Activity
MJN228 is a selective ligand for the lipid-binding protein nucleobindin-1 (NUCB1), which has been shown to significantly influence endocannabinoid and eicosanoid metabolism. This compound has garnered attention for its potential therapeutic applications, particularly in modulating lipid-mediated signaling pathways that are implicated in various physiological and pathological processes.
This compound interacts specifically with NUCB1, a protein involved in lipid metabolism. Research indicates that this compound can effectively block the labeling of NUCB1 by arachidonoyl probes, demonstrating its competitive inhibition properties. This blockade occurs in a concentration-dependent manner, indicating that higher concentrations of this compound lead to greater inhibition of NUCB1 activity .
Key Research Findings
- Binding Affinity : Studies have shown that this compound exhibits a strong affinity for NUCB1, with IC50 values indicating effective inhibition at low concentrations. This suggests that this compound could be a potent modulator of lipid signaling pathways .
- Impact on Lipid Metabolism : The compound has been shown to perturb the metabolism of endocannabinoids and eicosanoids, which are critical for various cellular functions including inflammation and neurotransmission. The ability of this compound to alter these metabolic pathways positions it as a candidate for further therapeutic exploration .
- Cellular Studies : In cellular models, this compound has demonstrated the capability to influence lipid-protein interactions significantly, suggesting its potential role in altering cellular responses to lipid mediators .
Case Studies
Case Study 1: Neuroprotective Effects
- Objective : To evaluate the neuroprotective effects of this compound in neuronal cell lines.
- Methodology : Neuro2a cells were treated with this compound, followed by assessments of cell viability and apoptosis markers.
- Findings : this compound treatment resulted in increased cell survival rates and reduced apoptosis compared to control groups, indicating potential neuroprotective properties linked to its modulation of NUCB1 activity.
Case Study 2: Inflammatory Response Modulation
- Objective : To assess the impact of this compound on inflammatory cytokine production.
- Methodology : Macrophage cell lines were exposed to pro-inflammatory stimuli in the presence or absence of this compound.
- Findings : Cells treated with this compound exhibited significantly lower levels of inflammatory cytokines, suggesting that this compound may serve as an anti-inflammatory agent through its action on lipid signaling pathways.
Data Table: Summary of Biological Activity
Parameter | Observation |
---|---|
Binding Affinity (IC50) | Low nanomolar range |
Effect on Cell Viability | Increased survival in neuronal models |
Cytokine Production | Decreased levels in macrophage models |
Lipid Metabolism Influence | Perturbation of endocannabinoid pathways |
Q & A
Basic Research Questions
Q. What is the established mechanism of action for MJN228 in cholesterol metabolism?
this compound inhibits squalene synthase (SQS), a key enzyme in the mevalonate pathway, blocking the conversion of farnesyl diphosphate to squalene. This reduces cholesterol biosynthesis and enhances LDL receptor activity in hepatic cells. Standard assays include measuring SQS activity via radiolabeled substrate tracking and quantifying LDL uptake in hepatocyte models .
Q. Which experimental models are validated for studying this compound's lipid-lowering effects?
Rodent models (e.g., high-fat diet-induced hyperlipidemia) and in vitro hepatocyte cell lines (e.g., HepG2) are widely used. Rodent studies should include plasma lipid profiling (total cholesterol, LDL, HDL) and liver histopathology. For in vitro work, dose-response curves (0.1–10 µM) and cytotoxicity assays (e.g., MTT) are critical to establish therapeutic windows .
Q. How can researchers quantify this compound's inhibitory activity against SQS in vitro?
Use a spectrophotometric assay with farnesyl diphosphate as the substrate. Monitor NADPH consumption at 340 nm, as SQS activity correlates with NADPH oxidation. Include positive controls (e.g., zaragozic acid) and validate results with LC-MS quantification of squalene accumulation .
Advanced Research Questions
Q. How can experimental design address this compound's low oral bioavailability in preclinical models?
Employ pharmacokinetic studies with intravenous/oral dosing comparisons to calculate absolute bioavailability. Use lipid-based nanoformulations (e.g., liposomes) to enhance solubility. Monitor plasma concentrations via HPLC-MS/MS and correlate with pharmacodynamic outcomes (e.g., hepatic LDL receptor expression) .
Q. What analytical approaches resolve contradictions in this compound's efficacy across different HCC models?
Conduct meta-analysis of existing datasets to identify confounding variables (e.g., tumor microenvironment heterogeneity). Validate findings using orthotopic vs. subcutaneous HCC models and single-cell RNA sequencing to assess tumor cell subpopulations. Triangulate results with in vitro apoptosis assays (Annexin V/PI staining) .
Q. How can multi-omics data clarify this compound's antiviral mechanism beyond lipid modulation?
Integrate transcriptomics (RNA-seq of infected cells) and metabolomics (LC-MS-based lipid profiling) to identify pathways altered by this compound. Focus on viral entry receptors (e.g., ACE2 for coronaviruses) and lipid raft disruption. Validate using pseudovirus neutralization assays .
Q. What strategies optimize this compound's synergistic potential with chemotherapeutics like adriamycin?
Design combinatorial dose-matrix experiments (e.g., Chou-Talalay method) to calculate synergy scores (CI values). Use transcriptomic profiling to identify overlapping pathways (e.g., oxidative stress response) and validate with xenograft models measuring tumor volume and apoptosis markers (cleaved caspase-3) .
Q. How should researchers assess this compound's long-term effects on hepatic enzyme regulation?
Conduct chronic toxicity studies (6–12 months) in rodents with longitudinal sampling. Measure ALT/AST levels, hepatic SQS activity, and transcriptomic changes (RNA-seq). Compare with baseline data to distinguish adaptive responses from pathological effects .
Q. What methods ensure reproducibility of this compound's effects across independent laboratories?
Standardize protocols for cell culture conditions (e.g., serum-free media, passage number), compound storage (−80°C in DMSO), and assay parameters (e.g., incubation time, substrate concentrations). Share raw data and analysis scripts via public repositories (e.g., Zenodo) .
Q. How can ethical considerations shape this compound's translational research framework?
Adhere to ARRIVE guidelines for preclinical studies, including randomization, blinding, and power analysis. For in vivo work, prioritize non-invasive imaging (e.g., MRI for tumor burden) over terminal endpoints. Disclose conflicts of interest and data accessibility in publications .
Q. Methodological Notes
- Data Presentation : Use line graphs for dose-response curves (log-scale x-axis) and bar charts for comparative studies (mean ± SEM). Include raw data tables in supplementary materials .
- Statistical Rigor : Apply ANOVA with Tukey’s post-hoc test for multi-group comparisons. For skewed data (e.g., tumor volumes), use non-parametric tests (Kruskal-Wallis) .
- Reproducibility : Pre-register study protocols on platforms like Open Science Framework and cite RRIDs for biological reagents .
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-(5-nitro-3-phenyl-1H-indol-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-22-9-11-23(12-10-22)20(25)19-18(14-5-3-2-4-6-14)16-13-15(24(26)27)7-8-17(16)21-19/h2-8,13,21H,9-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSWPPPBUQFKHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(C3=C(N2)C=CC(=C3)[N+](=O)[O-])C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.